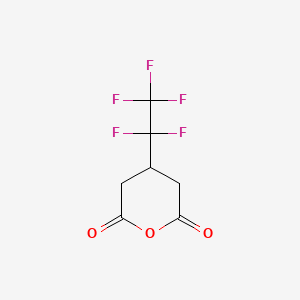

4-(pentafluoroethyl)oxane-2,6-dione

Description

Properties

IUPAC Name |

4-(1,1,2,2,2-pentafluoroethyl)oxane-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O3/c8-6(9,7(10,11)12)3-1-4(13)15-5(14)2-3/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKLQKIRKBDJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pentafluoroethyl)oxane-2,6-dione typically involves the introduction of a pentafluoroethyl group into an oxane-2,6-dione framework. This can be achieved through various synthetic routes, including:

Nucleophilic substitution reactions: Utilizing pentafluoroethyl halides as the source of the pentafluoroethyl group.

Electrophilic addition reactions: Employing pentafluoroethyl cations to react with oxane-2,6-dione derivatives.

Industrial Production Methods

Industrial production of 4-(pentafluoroethyl)oxane-2,6-dione may involve large-scale chemical processes that ensure high yield and purity. These methods often include:

Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

Catalytic processes: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Pentafluoroethyl)oxane-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

Substitution reagents: Including halides and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: May yield oxane-2,6-dione derivatives with additional oxygen-containing functional groups.

Reduction: Can produce alcohols or other reduced forms of the compound.

Substitution: Results in the formation of new compounds with different functional groups replacing the pentafluoroethyl group.

Scientific Research Applications

4-(Pentafluoroethyl)oxane-2,6-dione is a chemical compound characterized by a pentafluoroethyl group attached to an oxane-2,6-dione ring, which gives it unique chemical and physical properties. It has a molecular weight of 232.10 g/mol and the molecular formula C7H5F5O3.

Scientific Research Applications

4-(Pentafluoroethyl)oxane-2,6-dione has a wide range of applications in scientific research:

- Chemistry It can be used as a building block for synthesizing complex molecules and materials.

- Biology It is investigated for its potential biological activities and interactions with biomolecules.

- Medicine It is explored for potential therapeutic properties and as a precursor for drug development.

- Industry It is utilized in the production of specialty chemicals and materials with unique properties.

4-(Pentafluoroethyl)oxane-2,6-dione's biological activity is attributed to its interactions with biological targets, such as enzymes and receptors. The fluorinated moiety enhances lipophilicity, which can increase cell membrane permeability.

Potential Mechanisms of Action

The mechanism of action of 4-(Pentafluoroethyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can influence the compound’s reactivity and binding affinity, leading to various effects:

- Enzyme inhibition By binding to active sites and altering enzyme activity.

- Receptor modulation Interacting with receptors to modulate their function.

- Signal transduction Affecting cellular signaling pathways and gene expression.

Antimicrobial activity

Fluorinated compounds, including derivatives similar to 4-(Pentafluoroethyl)oxane-2,6-dione, exhibit enhanced antimicrobial properties and potential applications in developing new antibiotics. Oxane derivatives have shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics.

Anticancer properties

Oxane derivatives possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. Compounds with similar structures have been observed to affect cell cycle regulation and induce apoptosis in cancer cells.

4-(Pentafluoroethyl)oxane-2,6-dione undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form higher oxidation state derivatives.

- Reduction Reduction reactions can yield reduced forms of the compound with different functional groups.

- Substitution The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.

Similar Compounds

- 4-(Trifluoroethyl)oxane-2,6-dione Similar structure but with a trifluoroethyl group instead of a pentafluoroethyl group.

- 4-(Hexafluoroethyl)oxane-2,6-dione Contains a hexafluoroethyl group, leading to different chemical properties.

Mechanism of Action

The mechanism of action of 4-(pentafluoroethyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can influence the compound’s reactivity and binding affinity, leading to various effects, such as:

Enzyme inhibition: By binding to active sites and altering enzyme activity.

Receptor modulation: Interacting with receptors to modulate their function.

Signal transduction: Affecting cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

4-(3,3,3-Trifluoropropyl)oxane-2,6-dione

- Substituent : A trifluoropropyl (-CF₂CF₂CF₃) group replaces the pentafluoroethyl group.

- Molecular Weight : 210.2 g/mol (vs. estimated higher molecular weight for the pentafluoroethyl analog due to additional fluorine atoms) .

4-(4-Bromophenyl)oxane-2,6-dione

- Substituent : A bromophenyl group introduces aromaticity and bulkiness.

- Status : Discontinued, indicating challenges in synthesis or commercial viability .

- Comparison : The bromine atom may enhance halogen bonding interactions, differing from the fluorinated analogs’ reliance on van der Waals forces and electrostatic effects.

Oxane-2,6-dione (Glutaric Anhydride)

- Parent Compound : Lacks fluorine substituents.

- Reactivity : Widely used in esterification with diols or alcohols to produce long-chain esters, as demonstrated in the synthesis of balsamic odor compounds .

- Key Difference : Fluorination in 4-(pentafluoroethyl)oxane-2,6-dione likely reduces nucleophilic attack susceptibility at carbonyl groups due to electron-withdrawing effects.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituent | Key Properties |

|---|---|---|---|

| 4-(Pentafluoroethyl)oxane-2,6-dione | ~250 (estimated) | -C₂F₅ | High electronegativity, thermal stability |

| 4-(3,3,3-Trifluoropropyl)oxane-2,6-dione | 210.2 | -CF₂CF₂CF₃ | Moderate fluorination, lower boiling point |

| Oxane-2,6-dione | 114.1 | None | High reactivity in esterification reactions |

Note: Data inferred from analogs; precise values for 4-(pentafluoroethyl)oxane-2,6-dione require experimental validation.

Challenges and Commercial Viability

- Synthesis Complexity : Fluorinated compounds often require specialized reagents (e.g., perfluoroalkyl iodides) and hazardous reaction conditions.

Biological Activity

4-(Pentafluoroethyl)oxane-2,6-dione is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclic structure with two carbonyl groups (diones) at positions 2 and 6 of the oxane ring. The presence of pentafluoroethyl groups significantly influences its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| IUPAC Name | 4-(Pentafluoroethyl)oxane-2,6-dione |

| Molecular Formula | C8H4F5O2 |

| Molecular Weight | 232.10 g/mol |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 4-(pentafluoroethyl)oxane-2,6-dione typically involves the following steps:

- Formation of the oxane ring : This can be achieved through cyclization reactions involving suitable precursors.

- Introduction of pentafluoroethyl groups : This is often accomplished via electrophilic fluorination or nucleophilic substitution methods.

The biological activity of 4-(pentafluoroethyl)oxane-2,6-dione is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorinated moiety enhances lipophilicity, potentially increasing cell membrane permeability.

Antimicrobial Activity

Recent studies have indicated that compounds containing fluorinated groups exhibit enhanced antimicrobial properties. For instance, derivatives similar to 4-(pentafluoroethyl)oxane-2,6-dione have shown significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Research has demonstrated that certain oxane derivatives possess anticancer properties by inhibiting key signaling pathways involved in tumor growth. Specifically, compounds with similar structures have been observed to affect cell cycle regulation and induce apoptosis in cancer cells .

Case Studies

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry reported that oxane derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

- Anticancer Research : In a preclinical trial, a compound structurally related to 4-(pentafluoroethyl)oxane-2,6-dione was tested for its effects on human breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics .

Q & A

Q. Methodological Answer :

- Hydrolysis studies : Test stability across pH ranges (1–14) with LC-MS/MS quantification of degradation products .

- Photolytic degradation : Expose samples to UV-Vis light (e.g., 254–365 nm) and analyze via HRMS for fluorinated byproducts .

- Biodegradation assays : Use OECD 301B guidelines with activated sludge to assess microbial breakdown efficiency .

Theoretical Integration : Correlate persistence with computed bond dissociation energies (BDEs) of C-F bonds to predict recalcitrance .

What strategies mitigate challenges in scaling up 4-(pentafluoroethyl)oxane-2,6-dione synthesis while maintaining reproducibility?

Q. Advanced Research Focus :

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to detect batch-to-batch variability .

- Quality-by-design (QbD) frameworks : Define critical quality attributes (CQAs) for purity and crystallinity, linking them to process parameters .

- Scale-down models : Use microreactors to simulate large-scale mixing and heat transfer dynamics before pilot trials .

How can researchers address discrepancies in reported catalytic efficiencies for 4-(pentafluoroethyl)oxane-2,6-dione in polymer synthesis?

Q. Methodological Answer :

- Standardize testing protocols : Adopt consistent metrics (e.g., turnover frequency, TOF) and reaction conditions (solvent, temperature) .

- Control for moisture : Fluorinated compounds are often hygroscopic; use Karl Fischer titration to quantify water content in reagents .

- Cross-lab validation : Share samples with independent labs for benchmarking catalytic performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.